Deprodone

Vue d'ensemble

Description

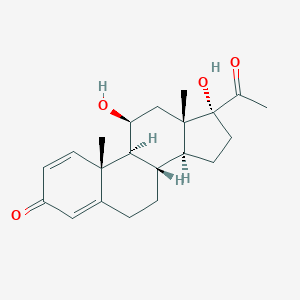

Deprodone, also known as desolone, is a synthetic glucocorticoid corticosteroid. It is chemically identified as 21-Desoxyprednisolone or 11β,17α-Dihydroxypregna-1,4-diene-3,20-dione. This compound is primarily used for its anti-inflammatory and immunosuppressive properties .

Méthodes De Préparation

Deprodone is synthesized through a series of chemical reactions involving the prednisolone skeleton. The synthesis involves esterification with propionic acid at the 17-position and deoxidation at the 21-position . Industrial production methods focus on optimizing these reactions to achieve high yield and purity while minimizing production costs .

Analyse Des Réactions Chimiques

Types of Chemical Reactions Involving Deprodone Propionate

This compound propionate can undergo several types of chemical reactions:

- Oxidation: this compound propionate can be oxidized to form different derivatives.

- Reduction: Reduction reactions can modify the functional groups on the molecule.

- Substitution: Substitution reactions can occur at specific positions on the steroid backbone.

- Esterification: this compound propionate is synthesized through the esterification of prednisolone.

- Dehydration: The preparation method of propionic acid this compound involves the dehydration of hydroxyls using sulfur trioxide to obtain a dehydrate .

- Epoxidation: The preparation method of propionic acid this compound involves double bond epoxidations to obtain an epoxy material under caustic soda catalysis .

- Debromination: Double bromine reduction-debrominations in double bromine thing molecules to obtain this compound .

- Chemical Decomposition: Chemical decomposition involves the breakdown of a single chemical entity into multiple fragments, and can be influenced by environmental conditions such as heat and acidity. Chemical decomposition reactions are generally classed into three categories; thermal, electrolytic, and photolytic decomposition reactions .

Common Reagents and Conditions

Various reagents and conditions are used to facilitate the chemical reactions of this compound propionate:

| Reaction | Reagents | Conditions |

|---|---|---|

| Oxidation | Chromium trioxide, manganese nitrate | Acetic acid |

| Reduction | Potassium borohydride | |

| Esterification | Propionic anhydride | p-toluenesulfonic acid as a catalyst |

| Dehydration | Sulfur trioxide | Organic solvent, organic base |

| Epoxidation | Caustic soda | Organic solvent |

| Bromination | Hydrobromic acid, acetic anhydride | Organic solvent, 10-50°C, 4-6 hours |

| Debromination | ||

| Propionylation | Propionic anhydride or propionyl chloride | Acid catalyst or alkalescence, 10-50°C, 4-6 hours |

Role in Biochemical Reactions

This compound propionate acts as a glucocorticoid receptor agonist, binding to glucocorticoid receptors in the cytoplasm. Upon binding, the compound-receptor complex translocates to the nucleus, where it influences the transcription of glucocorticoid-responsive genes. This interaction modulates the expression of proteins involved in inflammatory and immune responses . In immune cells, this compound propionate suppresses the production of pro-inflammatory cytokines and inhibits the activation of immune cells, thereby reducing inflammation. It also affects fibroblasts by inhibiting collagen synthesis, which is beneficial in treating conditions like keloids and hypertrophic scars .

Applications De Recherche Scientifique

Dermatological Applications

Deprodone propionate is extensively used in dermatology due to its efficacy in managing various skin conditions:

- Eczema : It helps reduce inflammation and itching associated with eczema.

- Psoriasis : The compound alleviates symptoms by suppressing the immune response that contributes to psoriasis flare-ups.

- Keloids and Hypertrophic Scars : this compound has shown effectiveness in preventing and treating pathological scars by inhibiting collagen synthesis and promoting scar regression .

Pharmacological Research

Research into the pharmacokinetics and pharmacodynamics of this compound propionate provides insights into its absorption, distribution, metabolism, and excretion (ADME) processes. This understanding aids in optimizing therapeutic formulations for various skin conditions .

Transdermal Delivery Systems

This compound is utilized in the development of transdermal delivery systems such as tapes and plasters. These systems allow for controlled release of the active ingredient, providing a non-invasive method for administering treatment over extended periods .

Combination Therapies

Recent studies have explored the combination of this compound propionate with other therapies, such as autologous fat grafting, to enhance treatment outcomes for hypertrophic scars. This approach aims to improve both the effectiveness and safety of scar management strategies .

Case Study 1: Efficacy in Keloid Treatment

A clinical trial investigated the use of this compound propionate plaster on patients with keloids. Results indicated significant improvements in both subjective symptoms (itching, pain) and objective measures (scar size reduction) after consistent application over several months .

Case Study 2: Transdermal Application

An open-label trial assessed the effectiveness of steroid tape containing this compound propionate on a cohort with various dermatological conditions. The findings suggested that this delivery method was not only effective but also well-tolerated by patients, with minimal adverse effects reported .

Scientific Research Applications

The scientific applications of this compound extend beyond dermatology:

- Biochemical Research : Studies have shown that this compound interacts with various enzymes and proteins involved in inflammatory pathways, making it a valuable tool for research into inflammatory diseases .

- Pharmacological Development : Ongoing research focuses on enhancing the formulation of this compound for improved efficacy and reduced side effects in clinical settings .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Dermatology | Treatment of eczema, psoriasis, keloids | Significant symptom relief and scar reduction |

| Pharmacological Research | Study of ADME properties | Insights into optimal therapeutic use |

| Transdermal Systems | Use in tapes/plasters for controlled drug release | Effective delivery with minimal side effects |

| Combination Therapies | Enhanced outcomes when combined with other treatments | Improved efficacy in managing hypertrophic scars |

Mécanisme D'action

Deprodone exerts its effects by binding to glucocorticoid receptors, which leads to alterations in gene transcription. This binding inhibits the production of inflammatory mediators, suppresses immune cell activity, stabilizes lysosomal membranes, reduces capillary permeability, and decreases leukocyte migration . These actions collectively contribute to its anti-inflammatory and immunosuppressive properties.

Comparaison Avec Des Composés Similaires

Deprodone is compared with other glucocorticoid corticosteroids such as fludroxycortide and flurandrenolide. While all these compounds share similar anti-inflammatory properties, this compound is unique in its specific molecular structure and the resulting pharmacokinetic properties. This uniqueness makes it particularly effective in certain applications, such as the treatment of keloids and hypertrophic scars .

Similar Compounds

- Fludroxycortide

- Flurandrenolide

- Prednisolone

This compound’s distinct molecular structure and specific binding affinities contribute to its unique therapeutic profile, setting it apart from other similar compounds .

Activité Biologique

Deprodone, also known as desolone or 21-desoxyprednisolone, is a synthetic glucocorticoid corticosteroid primarily utilized for its anti-inflammatory and immunosuppressive properties. This compound has gained attention for its effectiveness in treating dermatological conditions, particularly hypertrophic scars and keloids. This article explores the biological activity of this compound, detailing its mechanisms of action, clinical applications, and comparative efficacy with other corticosteroids.

- Chemical Formula : C21H28O4

- Molar Mass : 344.451 g/mol

This compound acts by binding to glucocorticoid receptors within the cytoplasm of target cells. This receptor-ligand complex translocates to the nucleus, where it modulates gene expression related to inflammatory responses and cellular proliferation .

This compound's biological activity is characterized by several key mechanisms:

- Anti-inflammatory Effects : By inhibiting the expression of pro-inflammatory cytokines and reducing leukocyte migration, this compound effectively diminishes inflammation.

- Collagen Synthesis Inhibition : It reduces collagen and glycosaminoglycan synthesis, which is crucial in managing hypertrophic scars and keloids .

- Antimitotic Activity : this compound exhibits an antimitotic effect that decreases fibroblast proliferation, further contributing to its scar management capabilities .

Clinical Applications

This compound is predominantly used in dermatology for the treatment of:

- Hypertrophic Scars : Thickened scars that can develop after surgery or injury.

- Keloids : Overgrown scars that extend beyond the original wound site.

Case Studies

-

Efficacy in Scar Management :

A study involving 100 patients treated with this compound propionate tapes demonstrated significant improvement in scar stiffness and overall appearance. The tapes were applied continuously over a period of 3 to 12 months . -

Long-term Outcomes :

In a cohort study, patients using this compound propionate plaster reported high satisfaction rates with minimal side effects compared to traditional injection methods. The non-invasive nature of tape application was particularly beneficial for pediatric patients .

Comparative Efficacy

When comparing this compound with other corticosteroids, its unique properties stand out:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Prednisolone | C21H28O5 | Precursor to this compound; more potent anti-inflammatory effects. |

| Betamethasone | C22H29FO5 | More potent; often used for severe inflammatory conditions. |

| Hydrocortisone | C21H30O5 | Naturally occurring; less potent but widely used for adrenal insufficiency. |

| Triamcinolone | C21H27O6 | Longer duration of action; often used in injections. |

This compound's specific receptor binding affinity allows it to effectively manage certain dermatological conditions while presenting a distinct side effect profile compared to its analogs .

Research Findings

Recent studies have reinforced the clinical utility of this compound in scar management:

- A systematic review highlighted the effectiveness of corticosteroid tapes, including this compound propionate, as a first-line therapy for hypertrophic scars and keloids due to their ease of use and favorable safety profile .

- Another study emphasized that early intervention with this compound can prevent the progression of hypertrophic scars into keloids, underscoring its potential as a preventive measure .

Propriétés

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h6,8,10,15-18,24-25H,4-5,7,9,11H2,1-3H3/t15-,16-,17-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZSMOGWYFPKCH-UJPCIWJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101043210 | |

| Record name | Deprodone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20423-99-8 | |

| Record name | Deprodone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20423-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deprodone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020423998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deprodone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Deprodone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEPRODONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z380L7N00P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.